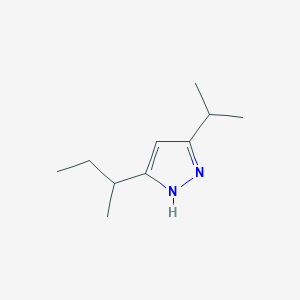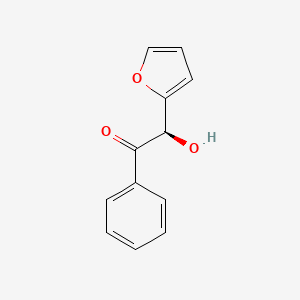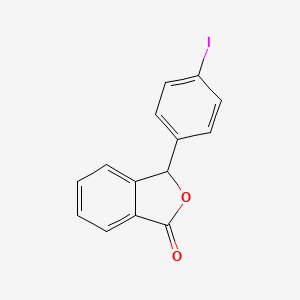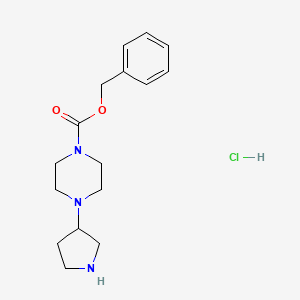
Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride is a chemical compound that features a piperazine ring substituted with a pyrrolidine moiety and a benzyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with pyrrolidine derivatives under controlled conditions. The benzyl ester group is introduced through esterification reactions. Common reagents used in these reactions include benzyl chloride and various catalysts to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the piperazine ring, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .
科学研究应用
Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in studies investigating the interactions between small molecules and biological targets, aiding in the discovery of new drugs.
Medicine: Its potential therapeutic properties are explored in preclinical studies, focusing on its efficacy and safety as a drug candidate.
作用机制
The mechanism of action of Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrrolidine rings play crucial roles in binding to these targets, modulating their activity. The benzyl ester group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
相似化合物的比较
Benzylpiperazine: Known for its stimulant properties, it shares the piperazine core but lacks the pyrrolidine moiety.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines exhibit different biological activities due to variations in their ring structures.
N-Benzylpiperazine derivatives: These compounds have similar structural features but differ in their functional groups, leading to distinct pharmacological profiles
Uniqueness: Benzyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride is unique due to the combination of the piperazine and pyrrolidine rings, which confer specific binding properties and biological activities. The presence of the benzyl ester group further distinguishes it from other similar compounds, potentially enhancing its pharmacokinetic properties .
属性
分子式 |
C16H24ClN3O2 |
|---|---|
分子量 |
325.83 g/mol |
IUPAC 名称 |
benzyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H23N3O2.ClH/c20-16(21-13-14-4-2-1-3-5-14)19-10-8-18(9-11-19)15-6-7-17-12-15;/h1-5,15,17H,6-13H2;1H |
InChI 键 |
HNRVJJJSSZXVOY-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1N2CCN(CC2)C(=O)OCC3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


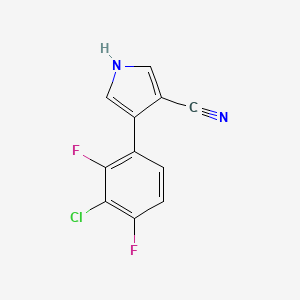
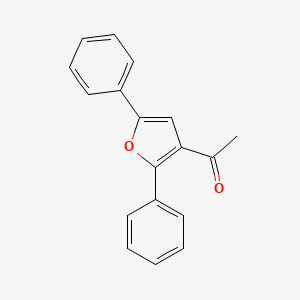
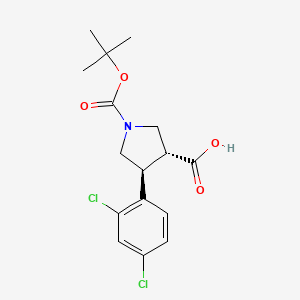
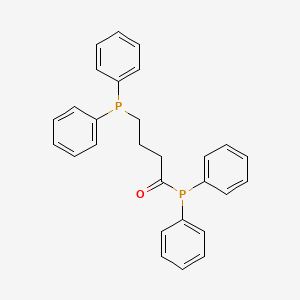
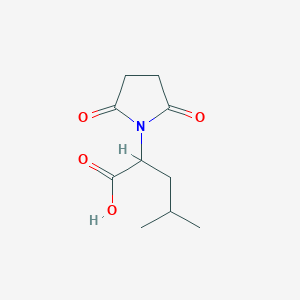
![6-Methylpyrazolo[1,5-a]imidazol-7-one oxime](/img/structure/B12892512.png)
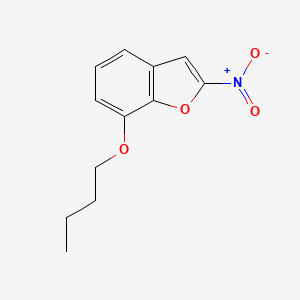
![4-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12892520.png)
![2-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12892521.png)
![4-(Fluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12892527.png)
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-phenyl-1H-1,2,4-triazole-3-thiol](/img/structure/B12892530.png)
